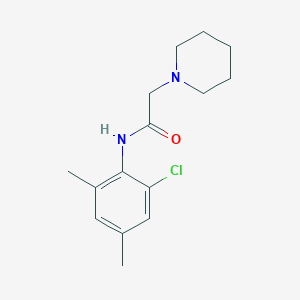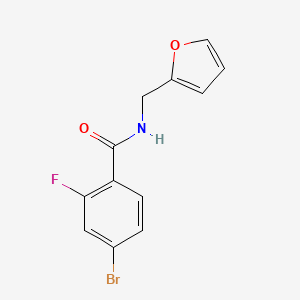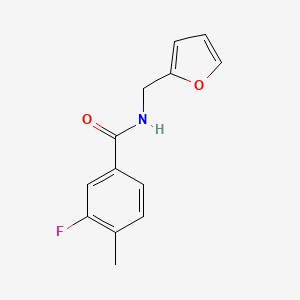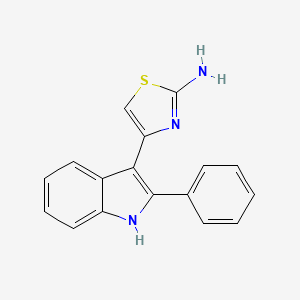![molecular formula C13H18N2O2 B7636664 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as ACP, is a chemical compound that has been studied for its potential applications in various fields of scientific research. ACP belongs to the class of pyrrole derivatives and is synthesized through a specific method that involves the reaction of azepane-1-carbonyl chloride with 3-pyrrolin-2-one.
Aplicaciones Científicas De Investigación
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone is not fully understood. However, studies have shown that 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone inhibits the growth of bacteria and fungi by disrupting the cell wall synthesis. 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone exhibits potent antibacterial and antifungal activity against a wide range of pathogens. 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has several advantages for lab experiments, including its low toxicity and high potency against a wide range of pathogens. However, 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One potential direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the exploration of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone's potential as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves the reaction of azepane-1-carbonyl chloride with 3-pyrrolin-2-one in the presence of a base. The reaction takes place through the formation of an intermediate, which is then reacted with acetic anhydride to yield the final product. The overall synthesis method is a multistep process that requires careful monitoring of the reaction conditions to ensure the purity and yield of the product.
Propiedades
IUPAC Name |
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)11-8-12(14-9-11)13(17)15-6-4-2-3-5-7-15/h8-9,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRXRYFTHTRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)

![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)


![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)

![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)
![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)